Dipotassium hexakis(cyano)platinate

Description

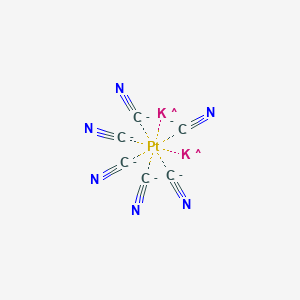

Dipotassium hexakis(cyano)platinate (IUPAC name: platinum; potassium; hexacyanide) is a coordination compound with the chemical formula K₂Pt(CN)₆ and molecular weight 429.38 g/mol . It is a yellowish crystalline powder, sparingly soluble in water, and primarily used in materials science and as a precursor for platinum-based catalysts . The compound features a central platinum(IV) ion coordinated by six cyanide ligands (CN⁻) in an octahedral geometry, stabilized by potassium counterions. Its PubChem CID is 6392654, and its CAS registry number is 16920-94-8 .

Properties

Molecular Formula |

C6K2N6Pt-6 |

|---|---|

Molecular Weight |

429.39 g/mol |

InChI |

InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;;; |

InChI Key |

IMBQATNWBOPFDP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K].[K].[Pt] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows:

PtCl4+6KCN→K2[Pt(CN)6]+4KCl

The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanoplatinate complex.

Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and filtration to obtain high-purity potassium hexacyanoplatinate(IV).

Types of Reactions:

Oxidation and Reduction: Potassium hexacyanoplatinate(IV) can undergo redox reactions where the platinum center can be reduced or oxidized, leading to changes in its oxidation state.

Substitution Reactions: The cyanide ligands in potassium hexacyanoplatinate(IV) can be substituted by other ligands, such as halides or ammonia, under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum center.

Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum center.

Substitution Reagents: Halides (e.g., chloride, bromide) or ammonia can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state platinum complexes.

Reduction Products: Lower oxidation state platinum complexes.

Substitution Products: Complexes with different ligands replacing the cyanide groups.

Scientific Research Applications

Potassium hexacyanoplatinate(IV) has numerous applications in scientific research and industry:

Biology: Employed in studies involving metal ion interactions with biological molecules.

Industry: Utilized in electroplating processes and the synthesis of other platinum-containing compounds.

Mechanism of Action

The functionality of potassium hexacyanoplatinate(IV) lies in its capacity to form stable complexes with metal ions. The cyanide groups of the anion bind to metal ions, allowing this complex to interact with a range of compounds like reducing or oxidizing agents, resulting in various products . This property is particularly useful in analytical chemistry and industrial applications.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Ligand Effects : Cyanide (CN⁻) ligands in K₂Pt(CN)₆ confer greater thermodynamic stability compared to chloride (Cl⁻) or bromide (Br⁻) ligands due to their strong-field nature. This stability reduces reactivity, making K₂Pt(CN)₆ less prone to ligand substitution than chloro- or bromoplatinates .

- Oxidation State : Pt(IV) complexes (e.g., K₂Pt(CN)₆, H₂PtCl₆) are generally more oxidatively stable than Pt(II) analogs (e.g., K₂PtCl₄) but may exhibit lower catalytic activity in certain reactions .

Toxicity and Mutagenicity

Key Observations :

Key Observations :

- K₂Pt(CN)₆’s applications are less established than chloroplatinates but show promise in advanced materials due to its stability and electronic properties .

- Chloroplatinates (e.g., H₂PtCl₆) dominate industrial use, particularly in catalysis and coatings, owing to their reactivity and commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.